3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
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Overview
Description
3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile is a complex organic compound that features a benzothiazine core with a pyrrolidine-1-carbonyl substituent and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the benzothiazine ring and the subsequent attachment of the pyrrolidine-1-carbonyl and benzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler compound with a pyrrolidine ring, used in various chemical syntheses.
Benzothiazine derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.
Benzonitrile derivatives: Compounds with a benzonitrile group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c21-13-15-6-5-7-16(12-15)23-14-19(20(24)22-10-3-4-11-22)27(25,26)18-9-2-1-8-17(18)23/h1-2,5-9,12,14H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHNTMOOPRQERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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